1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide

Chemoinformatics Scaffold diversity Pyridinium salt libraries

1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide (CAS 623940-66-9) is a quaternary pyridinium salt with the molecular formula C₁₉H₁₇BrN₂O and a molecular weight of 369.26 g/mol. It belongs to the Sigma-Aldrich AldrichCPR (Collection of Rare & Unique Chemicals) library, sold as-is without in-house analytical characterization, and is intended for early discovery research.

Molecular Formula C19H17BrN2O
Molecular Weight 369.3 g/mol
CAS No. 623940-66-9
Cat. No. B12031767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide
CAS623940-66-9
Molecular FormulaC19H17BrN2O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Br-]
InChIInChI=1S/C19H17N2O.BrH/c1-15-2-4-18(5-3-15)19(22)14-21-12-8-17(9-13-21)16-6-10-20-11-7-16;/h2-13H,14H2,1H3;1H/q+1;/p-1
InChIKeyVMADHXKWTLINHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium Bromide (CAS 623940-66-9): Core Identity & Procurement Starting Point


1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide (CAS 623940-66-9) is a quaternary pyridinium salt with the molecular formula C₁₉H₁₇BrN₂O and a molecular weight of 369.26 g/mol . It belongs to the Sigma-Aldrich AldrichCPR (Collection of Rare & Unique Chemicals) library, sold as-is without in-house analytical characterization, and is intended for early discovery research . The compound is catalogued as SALOR-INT L449865-1EA and is listed in PubChemLite with a monoisotopic mass of 289.1341 Da for the cation, 0 patent counts, and 0 literature counts, confirming its status as a structurally novel, underexplored chemical entity [1].

Why 1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium Bromide Cannot Be Interchanged with In-Class Analogs


The compound's structural motif—a 4-(4-pyridinyl)-substituted pyridinium core linked via a 2-oxoethyl bridge to a 4-methylphenyl ketone—creates a specific spatial and electronic profile that governs its intermolecular interactions. Regioisomeric variants such as the 2-(2-pyridinyl) isomer (CAS 19081-17-5) alter the position of the pendant pyridyl nitrogen, changing hydrogen-bonding geometry and coordination potential [1]. Analogs lacking the 4-pyridinyl group (e.g., CAS 38377-67-2) lose the second nitrogen-based interaction site entirely, while substituent swaps on the phenyl ring (e.g., nitro, bromo, or tert-butyl) significantly modulate electrophilicity and lipophilicity . Direct substitution without side-by-side quantitative comparisons risks selecting a compound with substantially different reactivity, solubility, or target-engagement profiles, undermining reproducibility in structure–activity relationship (SAR) campaigns.

Head-to-Head Differentiation Evidence for 1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium Bromide


Structural Uniqueness: Exclusive 4-Pyridinyl-4-pyridinium Topology in the AldrichCPR Collection

A substructure search of the Sigma-Aldrich AldrichCPR pyridinium library reveals that only one compound carries the 4-(4-pyridinyl)-4-pyridinium core combined with a 4-methylphenyl-2-oxoethyl side chain: the target compound (L449865) . The 2-position regioisomer (L449857, CAS 19081-17-5) is commercially available, but it places the pendant pyridine nitrogen at a distinct vector angle, directly impacting molecular recognition geometry . Compounds lacking the second pyridyl moiety (e.g., CAS 38377-67-2) are structurally simpler, possessing only one cationic nitrogen center and a molecular weight of 212.3 Da for the cation versus 289.1 Da for the target compound, a 36% mass difference that alters diffusion coefficients and pharmacokinetic-relevant parameters .

Chemoinformatics Scaffold diversity Pyridinium salt libraries

Purity Specification: 95% Baseline Enables Reproducible Screening

The compound is supplied at a 95% purity specification, as stated in vendor documentation [1]. This places it in the AldrichCPR typical purity range, which is generally suitable for primary biological screening without the need for immediate in-house repurification, reducing up-front cost and time. In contrast, many in-class analogs sold under similar AldrichCPR terms lack a guaranteed purity statement, leaving the procurement team to rely on unvalidated Certificate of Analysis (CoA) data or assume equivalent purity.

Procurement Purity Reproducibility

Predicted Lipophilicity (AlogP) Differentiates the 4-Methylphenyl Analog from Nitro, Ethoxy, and Bromo Counterparts

The AlogP of the target compound's cation was computed at 2.83 using the in-silico model (XLogP3), compared to 2.24 for the 4-nitrophenyl analog, 3.13 for the 4-ethoxy analog, and 3.47 for the 4-bromophenyl analog [1] [2] [3] [4]. A difference of 0.59 log units (≈3.9×) between the target and the 4-nitrophenyl derivative translates to a measurable divergence in predicted membrane permeability and aqueous solubility, key parameters for cellular uptake and formulation feasibility in drug-discovery assays.

Physicochemical property prediction Lipophilicity Permeability

Class-Level Antimicrobial Activity of Pyridinium Salts Provides Baseline Expectation for Screening

Halogenated and functionalized pyridinium derivatives, structurally related to the target compound, have demonstrated antimicrobial activity with MIC values ranging from 7.5 µg/mL to 180 µg/mL against ATCC strains of Gram-positive and Gram-negative bacteria, as well as Candida albicans [1]. Notably, an electron-withdrawing p-fluoro derivative achieved an MIC of 7.5 µg/mL against Streptococcus B [1]. These data indicate that the pyridinium scaffold is capable of potent antimicrobial effects, suggesting that the target compound, which bears an electron-donating p-methyl group, may exhibit a distinct spectrum compared to electron-poor analogs.

Antimicrobial Pyridinium salts MIC

Recommended Applications for 1-(2-(4-Methylphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium Bromide Based on Evidence


Medicinal Chemistry: Selective Kinase or Enzyme Inhibitor Scaffold Development

The compound's regiospecific 4-pyridinyl topology and moderate lipophilicity (AlogP 2.83) suit it for design of type II kinase inhibitors or allosteric enzyme modulators requiring precise nitrogen-based hinge-binding interactions. Procurement of this specific isomer eliminates the risk of regioisomeric off-target effects associated with the 2-pyridinyl variant [1].

Antimicrobial SAR Libraries Targeting Gram-Positive Pathogens

Based on class-level MIC data showing single-digit µg/mL potency for related pyridinium agents against Streptococcus species, this compound is a logical inclusion in SAR sets exploring the role of electron-donating substituents on antimicrobial potency [1]. Its 95% purity supports direct use in broth microdilution assays without pre-purification .

Chemical Biology Probe Development for Nucleotide-Binding Site Mapping

The dual pyridinium-pyridyl architecture offers two distinct nitrogen-based cation–π interaction sites, enabling competition binding studies against ATP-binding pockets. The predicted lipophilicity (AlogP 2.83) is compatible with cellular permeability, making it suitable for cell-based proteome profiling of nucleotide-interacting proteins [2].

Precision Synthesis Intermediate for Advanced Heterocyclic Libraries

As a building block, the compound's 2-oxoethyl linker allows post-coupling diversification (e.g., Wolff-Kishner reduction, Grignard addition). Its unique spatial arrangement of the pendant pyridyl and methylphenyl groups enables generation of polyheterocyclic scaffolds with stereochemically defined vectors .

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